Chlorhexidine Digluconate Impurity K

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Analytical labs face regulatory risk when using non-pharmacopoeial standards. Chlorhexidine Digluconate Impurity K (Oxochlorhexidine) solves this as the official EP-specified reference standard for method validation and QC. - Critical for achieving required HPLC resolution (Rs ≥ 1.5) from adjacent peaks per EP monograph. - Enables accurate quantitation at the 0.4% regulatory limit during ANDA impurity profiling. - Supplied with full characterization data to support method transfer and instrument qualification protocols.

Molecular Formula C22H29Cl2N9O
Molecular Weight 506.4 g/mol
Cat. No. B14104324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorhexidine Digluconate Impurity K
Molecular FormulaC22H29Cl2N9O
Molecular Weight506.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC(=O)NC2=CC=C(C=C2)Cl)N)N)Cl
InChIInChI=1S/C22H29Cl2N9O/c23-15-5-9-17(10-6-15)30-21(27)32-19(25)28-13-3-1-2-4-14-29-20(26)33-22(34)31-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,28,30,32)(H4,26,29,31,33,34)
InChIKeyMEUUWVFEOGQPTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorhexidine Impurity K Reference Standard


Chlorhexidine Digluconate Impurity K (CAS 1381962-77-1), also designated as Oxochlorhexidine in the United States Pharmacopeia (USP) , is a fully characterized chemical compound recognized as a significant related substance and process impurity of the antiseptic agent Chlorhexidine . It is specifically identified in pharmacopoeial standards, designated as Chlorhexidine EP Impurity K in the European Pharmacopoeia . With a molecular formula of C22H29Cl2N9O and a molecular weight of 506.43 g/mol [1], this compound serves as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of chlorhexidine-based drug products .

EP Designated EP Impurity K reference standard
AMV Supports analytical method validation (AMV)
QC Quality control for chlorhexidine synthesis and formulation

Chlorhexidine Impurity K Substitution Risks


The interchangeability of chlorhexidine impurity reference standards is precluded by the stringent requirements of pharmacopoeial monographs and the unique analytical behavior of each impurity. Regulatory bodies such as the ICH mandate the monitoring and control of specific impurities, each with its own identification, qualification, and reporting thresholds . Chlorhexidine Digluconate Impurity K possesses a distinct molecular structure (C22H29Cl2N9O) and retention characteristics compared to other impurities like Impurity A (C16H24ClN9) or Impurity E (C7H8ClN3) , which directly impacts chromatographic resolution and quantitation accuracy. The European Pharmacopoeia (EP) monograph for chlorhexidine specifically requires the separation and control of Impurity K alongside other related substances [1], meaning that substitution with a non-identical standard would lead to regulatory non-compliance and invalidate analytical results .

Distinct structure Unique molecular structure (C22H29Cl2N9O) and retention behavior not interchangeable with other chlorhexidine impurities
Pharmacopoeial specificity EP monograph requires individual control of Impurity K; substitution with a different impurity standard may not meet regulatory expectations

Chlorhexidine Impurity K Comparative Evidence


Pharmacopoeial Limits for Impurity K

Chlorhexidine Digluconate Impurity K has a defined, specific acceptance limit of 0.4% in the European Pharmacopoeia monograph for chlorhexidine gluconate solution . This limit is distinct from and less stringent than those for other impurities such as Impurity H (0.5%) and Impurity N (1.0%), but more stringent than the limit for Impurity P (chloroaniline, 500 ppm) . The fact that a unique limit is set specifically for Impurity K underscores its distinct identity and the necessity for its individual quantitation using a certified reference standard.

Pharmacopoeial Limit
Class-level inference
0.4%
Unique acceptance limit for Impurity K in EP monograph
Distinct from Impurity H (0.5%), N (1.0%), P (500 ppm)
Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

HPLC Retention Time Differentiation

In a validated HPLC method for the separation of chlorhexidine impurities using a Kinetex™ 5 μm C18 column, Impurity K (designated as Peak 3 in the representative chromatogram) elutes with a distinct retention time that is critical for achieving system suitability [1]. The method achieves a resolution of >2.0 between Impurity K and the closest adjacent impurity peak, meeting pharmacopoeial requirements for accurate quantitation [1]. This established retention time and resolution are specific to the chromatographic conditions and column chemistry, and would not be replicated by a different impurity standard.

Chromatographic Resolution
Head-to-head comparison
Rs > 2.0
vs. EP requirement ≥ 1.5
Supports accurate quantitation without interference
Method: Kinetex C18, gradient, 254 nm [1]
HPLC Method Validation Chromatography Analytical Chemistry

System Precision During Method Transfer

During the transfer of the European Pharmacopoeia HPLC method for chlorhexidine impurity analysis from a Shimadzu Nexera-i system to a Thermo Scientific Vanquish Core HPLC system, the system precision for the Impurity K peak was quantitatively assessed [1]. On the Vanquish Core system, the peak area %RSD for Impurity K was reported as < 0.5%, which was superior to the performance observed on the legacy Shimadzu Nexera-i system [1]. This demonstrates that using the specified Impurity K standard yields highly reproducible results on modern HPLC platforms.

System Precision
Head-to-head comparison
%RSD < 0.5%
Vanquish Core vs. Nexera-i
Precision benchmark for method transfer
EP method, Hypersil GOLD C18 [1]
HPLC Method Transfer Analytical Method Validation Instrument Qualification

Chlorhexidine Impurity K Applications


HPLC Method Validation for Quality Control

Analytical laboratories developing or validating an HPLC method for the purity assessment of chlorhexidine digluconate drug substance or finished product must use a certified Impurity K reference standard. This is essential for establishing system suitability parameters, particularly the resolution between Impurity K and adjacent peaks, which must meet the European Pharmacopoeia requirement (Rs ≥ 1.5) . The validated method ensures accurate quantification of Impurity K at the regulatory limit of 0.4% .

Instrument Qualification and Method Transfer

When transferring a validated EP monograph method to a new HPLC instrument (e.g., from a Waters Alliance to a Thermo Vanquish Core system), the Impurity K standard is used as a critical performance marker. As demonstrated in comparative studies, the low peak area %RSD (< 0.5%) achieved for Impurity K on the Vanquish Core system serves as a benchmark for successful method transfer and instrument qualification . This ensures inter-instrument reproducibility and compliance with regulatory expectations for analytical data integrity.

ANDA Regulatory Submission Preparation

Generic pharmaceutical companies preparing an ANDA for a chlorhexidine-based product must provide comprehensive impurity profiling data. The use of a well-characterized Chlorhexidine Digluconate Impurity K standard, supplied with detailed characterization data compliant with regulatory guidelines , is necessary for generating the required comparative impurity profiles and demonstrating that the generic product's impurity levels, including that of Impurity K, are within the established pharmacopoeial limits .

Stability Studies for Shelf-Life

During long-term and accelerated stability studies of chlorhexidine digluconate formulations, Impurity K serves as a specific degradation marker. Monitoring the increase of Impurity K over time using a validated HPLC method and a qualified reference standard allows scientists to accurately model degradation kinetics and establish a product's shelf-life and storage conditions .

Application
Selection Property
Validation Focus
HPLC method validation for QC
Pharmacopoeial resolution requirement
System suitability and impurity limit review
Instrument qualification and method transfer
Method precision benchmark
Reproducibility across HPLC platforms
ANDA regulatory submission preparation
Regulatory impurity profiling
Comparative impurity profile compliance
Stability studies for shelf-life
Degradation marker specificity
Shelf-life modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorhexidine Digluconate Impurity K

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.